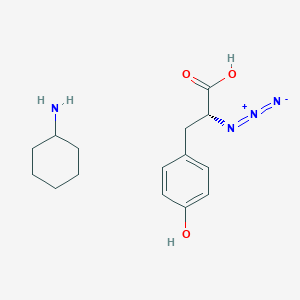
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylamino-6-methyl-4(3H)-pyrimidinone, also known as EAMP, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless, odorless, crystalline solid that is soluble in water and a variety of organic solvents. EAMP has been used in a wide range of applications, including in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, EAMP has been studied for its potential role in biochemical and physiological processes.
科学的研究の応用
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has been used as a catalyst in organic reactions and as a ligand in coordination chemistry. It has also been used in the study of enzyme kinetics and as a probe for studying protein-protein interactions.
作用機序
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is believed to act as an enzyme inhibitor, blocking the action of certain enzymes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been used to study the effects of acetylcholine on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone have been studied in a variety of organisms, including humans. It has been shown to have a variety of effects, including anticholinesterase activity, anticonvulsant activity, and antinociceptive activity. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
The use of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone in lab experiments has several advantages. It is a relatively inexpensive and accessible compound, and it is easy to synthesize. It also has a variety of applications in scientific research, making it a useful tool for studying biochemical and physiological processes. However, there are some limitations to its use. For example, its mechanism of action is not fully understood and its effects on humans have not been extensively studied.
将来の方向性
There are a number of potential future directions for research on 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone. These include further studies of its mechanism of action, its effects on humans, and its potential applications in medicine. In addition, further research could be done to explore its potential use in the synthesis of other organic compounds, as well as its potential use as a catalyst in organic reactions. Finally, research could be done to explore its potential use as a ligand in coordination chemistry.
合成法
The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is typically achieved through the Schotten-Baumann reaction, which is a well-known reaction used in organic synthesis. In this reaction, an amine and an acid chloride react in the presence of a base to form an amide. The reaction of ethylamine and 6-methyl-4(3H)-pyrimidinone chloride in the presence of a base such as sodium hydroxide or potassium carbonate yields 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": ["Ethylamine", "Acetone", "Urea", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide"], "Reaction": ["Step 1: Ethylamine is reacted with acetone to form N,N-diethyl-3-oxobutan-1-amine.", "Step 2: Urea is added to the reaction mixture and heated to form 2-Ethylamino-4(3H)-Pyrimidinone.", "Step 3: The pyrimidinone is treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to form the free base.", "Step 5: Methyl iodide is added to the free base to form 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone."] } | |
CAS番号 |
5734-69-0 |
製品名 |
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone |
分子式 |
C11H20N3O4P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)


![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)